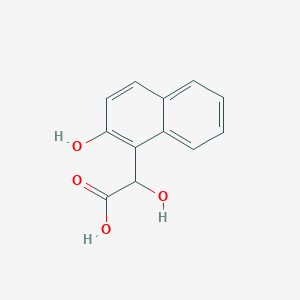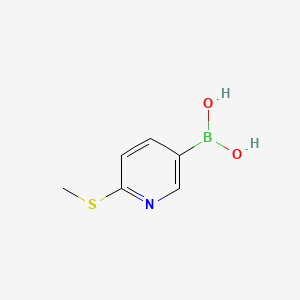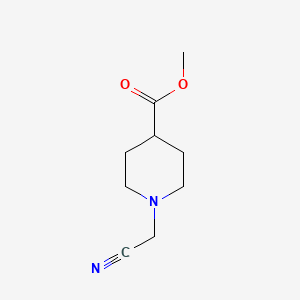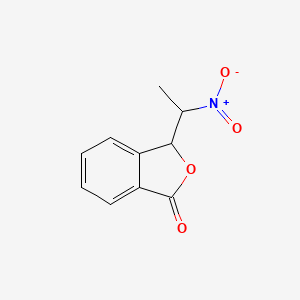
Ácido 2-hidroxi-2-(2-hidroxinaftalen-1-il)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is commonly found in plants and acts as a natural growth hormone, regulating various biological processes such as cell division, elongation, and differentiation.
Aplicaciones Científicas De Investigación
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: In plant biology, it is studied for its role as a growth hormone, influencing processes like cell division and elongation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and its potential as a drug candidate.
Industry: It is used in the production of various chemicals and materials, including dyes and pigments.
Métodos De Preparación
The synthesis of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid can be achieved through several methods. One common method involves the carboxylation of 2-naphthol by the Kolbe–Schmitt reaction . This reaction typically requires high temperatures and pressures, along with the presence of a strong base such as sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Esterification: This compound can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases depending on the desired reaction. The major products formed from these reactions vary based on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it binds to receptors that regulate growth and development, influencing gene expression and cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid can be compared with other similar compounds, such as:
2-hydroxy-1-naphthoic acid: This compound has a similar structure but differs in its functional groups and reactivity.
2-(8-hydroxy-9H-carbazol-1-yl)acetic acid: Another structurally related compound with different chemical properties and applications.
The uniqueness of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid lies in its specific biological activity and its role as a natural growth hormone in plants, which distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12(15)16/h1-6,11,13-14H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJIBKVYISSOOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377294 |
Source


|
| Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624722-10-7 |
Source


|
| Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

![2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane](/img/structure/B1303080.png)

![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)



